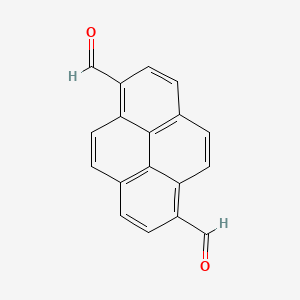

Pyrene-1,6-dicarbaldehyde

Descripción general

Descripción

Pyrene-1,6-dicarbaldehyde is a useful research compound. Its molecular formula is C18H10O2 and its molecular weight is 258.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Pyrene-1,6-dicarbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrene-1,6-dicarbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fluorescent Probes for Extract Components

Pyrene derivatives, including pyrene-1-carbaldehyde, have been employed for fluorescent detection in various contexts. For instance, 1-Aminomethylpyrene, derived from 1-lithiopyrene (a product of 1-bromopyrene), was used to detect terpene trilactones in Ginkgo biloba L. leaves extract, demonstrating the utility of pyrene derivatives in detecting specific components in plant extracts (Kovalev et al., 2014).

Ligands in Ruthenium Complexes

Pyrene derivatives have been synthesized as ligands in dinuclear Ruthenium(II) complexes, illustrating their potential in the field of inorganic chemistry. Such complexes have been studied for their structural and photophysical properties, though these pyrene-based ligands showed minimal impact on these properties (Chouai et al., 2003).

Metabolism of Pyrene by Microorganisms

The metabolism of pyrene, including derivatives like pyrene-1,6-dicarbaldehyde, has been a subject of study in microbiology. For example, the basidiomycete Crinipellis stipitaria was found to metabolize pyrene, producing metabolites like 1,6-pyrenequinone, demonstrating the role of microorganisms in breaking down complex hydrocarbons (Lambert et al., 1994).

Nanorod Synthesis and Emission Tuning

Pyrene-1-carbaldehyde has been used to create nanorods with unique photophysical properties. This substance demonstrates a preferential packing direction, facilitating one-dimensional structures. The emission of these nanorods can be tuned, highlighting their potential in nanotechnology applications (Sheng et al., 2007).

Study of Piezochromism

Research has also focused on the piezochromic properties of pyrene-1-carbaldehyde under high pressure. These studies involve understanding how structural changes under pressure can alter the material's color and fluorescence, revealing insights into the material science of pyrenes (Tchoń & Makal, 2019).

Flameless Incineration Studies

Pyrene has been studied in the context of flameless incineration under sub-critical and supercritical water conditions, providing insights into the mechanisms of incineration of large organic molecules, which could have implications for environmental science and waste management (Onwudili & Williams, 2006).

Propiedades

IUPAC Name |

pyrene-1,6-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O2/c19-9-13-3-1-11-5-7-16-14(10-20)4-2-12-6-8-15(13)17(11)18(12)16/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBUWRDJNRRYSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3)C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrene-1,6-dicarbaldehyde | |

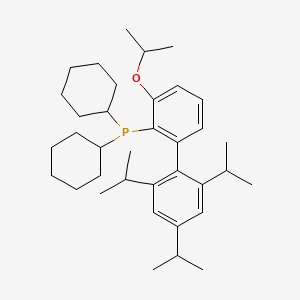

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,4S)-1-[(tert-Butoxy)carbonyl]-4-fluoropiperidine-2-carboxylic acid](/img/structure/B8222374.png)

![2,4,8,10-Tetra-tert-butyl-6-hydroxydibenzo[d,f][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B8222399.png)

![2-Chloro-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B8222405.png)

![4,7-dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B8222458.png)

![2-[2-(2,6-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8222463.png)

![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8222466.png)

![3',6'-Dibromo-4',5'-bis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8222477.png)